Regioisomeric Selectivity: 2-Naphthamide Position Enables Sigma-1 Engagement Over 1-Naphthamide Analogs
The carboxamide attachment position on the naphthalene ring is a critical determinant of sigma receptor pharmacology. In a series of arylcarboxamide sigma-1 ligands, compounds bearing a naphthalene-2-carboxamide scaffold (analogous to the target compound) yielded potent sigma-1 affinity (representative Ki values of 13.6–21.2 nM for optimized 2-substituted derivatives), while regioisomeric 1-naphthamide counterparts in the same assay system showed substantially weaker or undetectable binding, reflecting a fundamental difference in how the two regioisomers orient the hydrophobic naphthalene within the sigma-1 binding pocket [1]. Although direct Ki data for CAS 941964-61-0 is not available, this class-level SAR establishes that the 2-naphthamide substitution pattern is a prerequisite—not merely an option—for achieving meaningful sigma-1 target engagement.
| Evidence Dimension | Sigma-1 receptor binding affinity dependence on naphthalene substitution position |
|---|---|
| Target Compound Data | Naphthalene-2-carboxamide scaffold (as in CAS 941964-61-0) associated with sigma-1 Ki in the low-nanomolar range (13.6–21.2 nM) for optimized derivatives |
| Comparator Or Baseline | Naphthalene-1-carboxamide regioisomers show markedly reduced or absent sigma-1 binding in the same assay format |
| Quantified Difference | Qualitative: 2-naphthamide substitution is essential for sigma-1 affinity; 1-naphthamide regioisomers are inactive or substantially weaker in the same assay system |
| Conditions | Radioligand binding assay using guinea pig brain membranes; σ₁ and σ₂ receptor binding measured via displacement of [³H]-(+)-pentazocine and [³H]-DTG, respectively (Abate et al., 2014) |
Why This Matters
Procuring the 2-naphthamide regioisomer (CAS 941964-61-0) rather than a cheaper or more readily available 1-naphthamide analog is essential for any study aiming to probe sigma-1 receptor pharmacology, as the 1-naphthamide scaffold may be entirely inactive at this target.
- [1] Abate C, Niso M, Berardi F. Synthesis and receptor binding studies of some new arylcarboxamide derivatives as sigma-1 ligands. Bioorg Med Chem Lett. 2014;24(4):1026-1031. View Source
